Benzene-1,3-disulfonamide

Description

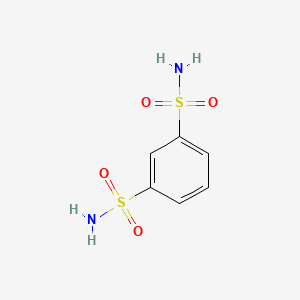

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

benzene-1,3-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYYFHGIHVULSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389041 | |

| Record name | 1,3-BENZENEDISULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3701-01-7 | |

| Record name | 1,3-Benzenedisulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3701-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-BENZENEDISULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Benzene 1,3 Disulfonamide

Established Synthetic Routes to Benzene-1,3-disulfonamide Core Structures

A primary and well-established method for synthesizing the this compound core involves a two-step process: chlorosulfonation followed by ammonolysis. rroij.comresearchgate.netosti.gov This approach typically begins with the chlorosulfonation of a suitable benzene (B151609) derivative. For instance, the reaction of anisole (B1667542) with chlorosulfonic acid yields 4-methoxybenzene-1,3-disulfonyl chloride. rroij.comscispace.com Similarly, 3-chloroaniline (B41212) can be chlorosulfonated using chlorosulfuric acid to produce 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride. In this step, an excess of chlorosulfuric acid often serves as both the reactant and the solvent.

The subsequent ammonolysis step involves reacting the resulting disulfonyl chloride with an amine. rroij.com This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide formed during the reaction. rroij.comscispace.com This process is versatile and allows for the synthesis of a variety of N,N'-disubstituted benzene-1,3-disulfonamides by using different primary or secondary amines in the ammonolysis step. rroij.comresearchgate.netosti.gov The yields for the crude sulfonamides produced through this method are often high, sometimes exceeding 90%. rroij.comscispace.com

Table 1: Examples of Chlorosulfonation and Ammonolysis Reactions

| Starting Material | Reagents | Intermediate | Amine | Product | Reference(s) |

| Anisole | Chlorosulfonic acid | 4-Methoxybenzene-1,3-disulfonyl chloride | Substituted anilines | N,N'-di(3-substitutedphenyl)-4-methoxybenzene-1,3-disulfonamides | rroij.comscispace.com |

| 3-Chloroaniline | Chlorosulfuric acid | 4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride | Ammonia (B1221849) | 4-Amino-6-chlorothis compound | |

| Phenetole | Chlorosulfonic acid | 4-Ethoxy-1,3-benzenedisulfonyl chloride | Substituted anilines | N,N'-disubstitutedphenyl-4-ethoxybenzene-1,3-disulfonamides | researchgate.net |

| Benzene | Chlorosulfonic acid | Benzene-1,3-disulfonyl dichloride | Aminopyridine | N1,N3-di(pyridin-2-yl)this compound | rsc.org |

An alternative to direct chlorosulfonation and ammonolysis is a multi-step synthesis, which can offer greater control over the final product's structure, especially for more complex derivatives. A notable example is the synthesis starting from m-nitrobenzaldehyde. google.com This pathway involves a series of reactions, including condensation and reduction, to build the desired substituted benzene ring before the formation of the sulfonamide groups. google.com

Condensation reactions are a key part of multi-step syntheses. For example, in a synthetic route starting from m-nitrobenzaldehyde, a condensation reaction with chloroform (B151607) can be catalyzed by cesium carbonate to form a nitro intermediate with high yields of 88-90%. Another instance is the Knoevenagel condensation, which can be employed in the synthesis of related heterocyclic systems. nih.gov These reactions are crucial for building the carbon skeleton of the target molecule before the introduction of the sulfonamide functionalities.

Reduction reactions are essential for converting nitro groups into amino groups, a common transformation in the synthesis of aromatic compounds. In the multi-step synthesis of a this compound derivative from m-nitrobenzaldehyde, the nitro group is reduced to an amine. google.com This reduction can be achieved using various catalytic systems. For instance, an iridium complex catalyst, such as [Cp*IrCl₂]₂, has been used effectively for this purpose, operating under acidic conditions with iron as a co-reductant, leading to high yields of the amine intermediate (90-96%). google.com This catalytic approach can offer advantages over traditional methods, such as a reduction in reaction time.

Multi-step Synthesis Approaches (e.g., from m-Nitrobenzaldehyde)

Advanced Synthetic Strategies for this compound Derivatives

The Mitsunobu reaction is a powerful tool in organic synthesis for forming carbon-nitrogen bonds and can be applied to the synthesis of heterocyclic structures containing a this compound core. researchgate.netoup.comdntb.gov.ua This reaction involves the condensation of an alcohol with a nucleophile, such as a sulfonamide, in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate or diisopropyl azodicarboxylate). researchgate.netwikipedia.orgencyclopedia.pub A key feature of the Mitsunobu reaction is that it typically proceeds with an inversion of stereochemistry at the alcohol's chiral center. dntb.gov.uawikipedia.org

A significant application of this methodology is the double Mitsunobu annulation, which has been successfully used to construct 11- to 13-membered heterocycles containing a this compound moiety in moderate yields. researchgate.netoup.comresearchgate.net This strategy involves the reaction of a diol with a disulfonamide, leading to the formation of a macrocyclic structure. The flexibility of the sulfonamide groups within these rings has been studied using X-ray crystal structural analysis. researchgate.netoup.com While highly effective, a notable drawback of the Mitsunobu reaction is the challenge of removing byproducts like triphenylphosphine (B44618) oxide and the dialkyl hydrazinedicarboxylate. researchgate.net

Table 2: Application of Mitsunobu Reaction in Heterocycle Synthesis

| Reactants | Reagents | Product Type | Reference(s) |

| This compound, Diols | Triphenylphosphine, Diisopropyl azodicarboxylate | 11- to 13-membered heterocycles | researchgate.netoup.com |

| N,N'-di-tert-butoxycarbonyl-protected this compound, Mono-alcohols (Methanol, Ethanol, 2-Propanol, Benzyl alcohol) | Triphenylphosphine, Diethyl azodicarboxylate | Dialkoxythis compound derivatives | oup.com |

| Secondary Alcohol, Diphenylphosphoryl azide (B81097) | Triphenylphosphine, Diethyl azodicarboxylate | Chiral amine (via azide intermediate) | researchgate.net |

Mitsunobu Annulation for Heterocycle Formation

Double Mitsunobu Annulation for Medium to Large Ring Systems

The construction of medium to large heterocyclic rings containing sulfonamide moieties is a significant area of synthetic chemistry. The double Mitsunobu annulation has emerged as a powerful technique for this purpose, utilizing this compound as a key component. oup.comoup.comresearchgate.netresearcher.life This reaction, a type of redox condensation, involves the reaction of a pronucleophile with an alcohol using a combination of an azodicarboxylate and a phosphine. oup.comresearchgate.net

In a notable application, researchers have successfully synthesized novel 11- to 13-membered heterocycles containing the this compound core. oup.comoup.comresearchgate.net This method has proven effective for creating these medium and large ring structures, which include alkyne, meta-, and para-cyclophane moieties, in moderate to good yields. oup.com The flexibility of the sulfonamide groups within these newly formed rings has also been a subject of study. oup.comresearchgate.net

Oxidative Chlorination for Sulfonyl Chloride Intermediates

Derivatives of this compound are instrumental in the synthesis of sulfonyl chlorides, which are crucial intermediates for producing sulfonamides. scispace.com Specifically, Poly(N,N'-Dichloro-N-ethyl-benzene-1,3-disulfonamide) (PCBS) and N,N,N',N'-Tetrachlorothis compound (TCBDA) have been identified as mild and efficient reagents for the direct oxidative conversion of various sulfur compounds, such as thiols and disulfides, into their corresponding arenesulfonyl chlorides. scispace.comresearchgate.netkoreascience.kr

This oxidative chlorination process is lauded for its simplicity, practicality, and broad substrate scope, offering a convenient route to a variety of aryl and heteroarylsulfonyl chlorides in good to excellent yields. scispace.comresearchgate.net The reaction conditions are mild, making this method an attractive and complementary approach to existing synthetic routes. scispace.comresearchgate.net The proposed mechanism involves the in-situ generation of molecular chlorine from TCBDA or PCBS, which then effects the oxidative chlorination of the sulfur substrate. researchgate.net

Catalytic Systems in this compound Derivative Synthesis

Halogenated derivatives of this compound have gained prominence as effective catalysts in a multitude of organic transformations. Their stability, ease of handling, and reusability make them attractive alternatives to more hazardous or expensive catalysts.

N,N,N',N'-Tetrabromothis compound (TBBDA) has demonstrated significant catalytic activity in various one-pot syntheses. It has been effectively used in the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines from o-phenylenediamine (B120857) and aldehydes or ketones at room temperature, yielding good to high product amounts. nih.gov Furthermore, TBBDA catalyzes the formation of highly substituted tetrahydropyridines from aromatic aldehydes, amines, and 1,3-dicarbonyl compounds, also at room temperature. academie-sciences.fr

TBBDA's utility extends to the synthesis of quinoxaline (B1680401) derivatives from 1,2-diamines and 1,2-dicarbonyls under both aqueous and solvent-free conditions, providing excellent yields. researchgate.netias.ac.in It also serves as an efficient reagent for the one-pot, three-component synthesis of furano and pyrano pyrimidinones (B12756618) (thiones). researchgate.netrsc.org Additionally, TBBDA, in combination with triphenylphosphine, provides a highly efficient system for converting aldoximes to nitriles under mild conditions. rhhz.net

Other applications include its role as a catalyst for the synthesis of mono- and bis-N-cyclohexyl-3-alkyl(aryl)-quinoxaline-2-amines via the Ugi reaction, and in the synthesis of highly substituted 1,6-dihydropyrazine-2,3-dicarbonitrile derivatives. rsc.orgresearchgate.net TBBDA is also effective for the deprotection of 1,3-dithianes and 1,3-dithiolanes. arkat-usa.org

Similar to TBBDA, Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) (PBBS) is a versatile catalyst. It has been successfully employed in the one-pot synthesis of benzimidazoles, benzodiazepines, and highly substituted tetrahydropyridines. nih.govacademie-sciences.fr PBBS also catalyzes the synthesis of quinoxaline derivatives and furano/pyrano pyrimidinones (thiones) with high efficiency. researchgate.netias.ac.inresearchgate.netrsc.org

PBBS is also a valuable reagent for the conjugate addition of indoles and pyrroles to α,β-unsaturated ketones and for the double-conjugate 1,4-addition of indoles to dibenzylidenacetones. researchgate.netsmolecule.com Its catalytic activity is further demonstrated in the synthesis of mono- and bis-N-cyclohexyl-3-alkyl(aryl)-quinoxaline-2-amines and highly substituted 1,6-dihydropyrazine-2,3-dicarbonitrile derivatives. rsc.orgresearchgate.net Like TBBDA, PBBS is effective in the deprotection of 1,3-dithianes and 1,3-dithiolanes. arkat-usa.org Furthermore, PBBS has been used for the solvent-free oxidation of alcohols to carbonyl compounds. researchgate.net

One-Pot Synthetic Procedures

Derivatives like TBBDA and PBBS have been instrumental in the one-pot synthesis of a diverse range of heterocyclic compounds, including benzimidazoles, benzodiazepines, tetrahydropyridines, quinoxalines, and pyrimidinone derivatives. nih.govacademie-sciences.frresearchgate.netias.ac.inresearchgate.netrsc.orgrsc.org These catalysts have proven to be highly effective, often providing excellent yields under mild reaction conditions. nih.govacademie-sciences.frrsc.org The development of these one-pot methods highlights the significant role of this compound-based catalysts in modern organic synthesis.

Chemical Reactivity and Derivatization Studies

The this compound scaffold is amenable to a wide range of chemical modifications, allowing for the synthesis of diverse derivatives with tailored properties. ontosight.ai Derivatization often involves reactions at the sulfonamide nitrogen atoms. For instance, a series of N,N'-disubstitutedphenyl-4-ethoxylbenzene-1,3-disulfonamides have been designed and synthesized through a two-step process involving chlorosulfonation followed by ammonolysis. researchgate.net

Furthermore, the reactivity of the benzene ring itself can be exploited. For example, the introduction of various substituents onto the benzene ring can modulate the electronic properties and biological activity of the resulting compounds. The versatility of the this compound core allows for the creation of extensive libraries of compounds for various applications. ontosight.ai

Substitution Reactions

Electrophilic aromatic substitution on the this compound ring is significantly influenced by the two sulfonamide groups. These groups are strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic attack. msu.edu This deactivation means that more forceful reaction conditions are typically required compared to benzene itself. libretexts.org The general mechanism for electrophilic aromatic substitution involves an initial attack by an electrophile on the aromatic ring's pi system, forming a positively charged carbocation intermediate known as a benzenonium ion. msu.edumasterorganicchemistry.comlibretexts.org In the final step, a proton is removed to restore the stable aromatic system. masterorganicchemistry.comlibretexts.org

The sulfonamide substituents are meta-directors, meaning they direct incoming electrophiles to the positions meta to themselves (C4, C6, and C2). msu.edu The positions ortho and para to the deactivating groups are destabilized in the carbocation intermediate, making meta substitution the favored pathway. msu.edu

An example of such a substitution is the nitration of this compound to yield 5-nitrothis compound. This compound is known as an impurity in the production of the diuretic drug hydrochlorothiazide (B1673439). veeprho.compharmaffiliates.com

Table 1: Example of Electrophilic Aromatic Substitution

| Reactant | Reagent | Product | Substitution Type |

|---|---|---|---|

| This compound | Nitrating agent (e.g., HNO₃/H₂SO₄) | 5-Nitrothis compound veeprho.compharmaffiliates.com | Nitration |

Reactions Involving Sulfonyl Chloride Groups

Benzene-1,3-disulfonyl chloride is the key precursor for synthesizing this compound and its derivatives. The two sulfonyl chloride groups are highly electrophilic and readily react with a variety of nucleophiles. This reactivity is fundamental to the creation of diverse molecular structures built upon the this compound scaffold.

The most common reaction is amination, where the sulfonyl chloride groups react with primary or secondary amines to form N-substituted sulfonamides. wikipedia.org These reactions are often carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) byproduct. scispace.comrroij.com Similarly, reaction with alcohols yields sulfonate esters, and hydrolysis with water regenerates the corresponding 1,3-benzenedisulfonic acid.

Detailed research has explored the synthesis of numerous N,N'-disubstituted this compound derivatives by reacting 4-methoxybenzene-1,3-disulfonyl chloride with various substituted anilines in solvents like tetrahydrofuran (B95107) (THF). scispace.comrroij.com These studies highlight the versatility of the sulfonyl chloride group in forming stable carbon-nitrogen bonds.

Table 2: Selected Reactions of Benzene-1,3-disulfonyl Chloride Derivatives

| Reactant | Nucleophile/Reagent | Solvent/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Benzene-1,3-disulfonyl chloride | Amines | - | Sulfonamides | |

| Benzene-1,3-disulfonyl chloride | Alcohols | - | Sulfonate Esters | |

| Benzene-1,3-disulfonyl chloride | Water | - | 1,3-Benzenedisulfonic acid | |

| 4-Methoxybenzene-1,3-disulfonyl chloride | Mono-substituted anilines | Tetrahydrofuran, Triethylamine, Room Temperature | N,N'-di(substituted-phenyl)-4-methoxybenzene-1,3-disulfonamides | scispace.comrroij.com |

| Benzene-1,3-disulfonyl chloride | Maleic hydrazide | Heating, then water | 3-(1'H,6'-pyridazinonyl) benzenesulfonate | sci-hub.se |

Formation of Hydrazino Derivatives

Hydrazino derivatives of this compound can be synthesized from benzene-1,3-disulfonyl chloride. The general method for preparing sulfonyl hydrazides involves the reaction of a sulfonyl chloride with hydrazine (B178648) hydrate (B1144303). chemicalbook.comorgsyn.org In this reaction, two equivalents of hydrazine are typically used, with one acting as the nucleophile and the other as a base to capture the liberated HCl. chemicalbook.com Alternatively, other bases like ammonia can be employed for this purpose. googleapis.com

The synthesis is generally performed in a suitable solvent such as tetrahydrofuran (THF), dioxane, or alcohol at reduced temperatures to control the reaction's exothermicity. chemicalbook.comorgsyn.org The reaction of benzene-1,3-disulfonyl chloride with hydrazine hydrate would be expected to yield benzene-1,3-disulfonyl hydrazide, where both sulfonyl chloride groups are converted to sulfonyl hydrazide (-SO₂NHNH₂) moieties. A patent from 1951 specifically lists 1,3-benzenedisulfonyl chloride as a suitable starting material for reaction with hydrazine in the presence of ammonia to form the corresponding disulfonyl hydrazide. googleapis.com

Table 3: Synthesis of Benzene-1,3-disulfonyl hydrazide

| Starting Material | Reagents | Solvent | Product | Reference |

|---|---|---|---|---|

| Benzene-1,3-disulfonyl chloride | Hydrazine hydrate | Tetrahydrofuran / Dioxane | Benzene-1,3-disulfonyl hydrazide | chemicalbook.comorgsyn.orggoogleapis.com |

| Benzene-1,3-disulfonyl chloride | Hydrazine, Ammonia | Aqueous mixture | Benzene-1,3-disulfonyl hydrazide | googleapis.com |

Compound Index

Advanced Spectroscopic and Structural Characterization of Benzene 1,3 Disulfonamide and Its Derivatives

X-ray Crystallography for 3D Conformation Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. For benzene-1,3-disulfonamide derivatives, it provides invaluable data on molecular geometry, bond lengths, bond angles, and intermolecular interactions. nih.gov

In studies involving complexes of this compound derivatives with human carbonic anhydrase II, X-ray crystallography revealed a specific binding mode. nih.govproteopedia.orgresearchgate.net The plane of the inhibitor's phenyl moiety was observed to be rotated by 45 degrees and tilted by 10 degrees compared to the orientation typically seen in other sulfonamide complexes. nih.govproteopedia.org One sulfonamide group coordinates to the zinc ion in the enzyme's active site, while the second, meta-positioned sulfonamide group is oriented towards the hydrophilic side of the active site cleft. nih.govresearchgate.net This orientation allows for the formation of hydrogen bonds with key amino acid residues. nih.govresearchgate.net

Table 1: Selected Crystallographic Data for a this compound Derivative Complex

| Parameter | Observation | Source(s) |

|---|---|---|

| Phenyl Moiety Rotation | 45 degrees relative to typical orientation | nih.govproteopedia.org |

| Phenyl Moiety Tilt | 10 degrees relative to typical orientation | nih.govproteopedia.org |

| Meta-Sulfonamide Orientation | Towards hydrophilic side of active site | nih.govresearchgate.net |

The sulfonamide group imparts significant conformational flexibility to the molecules. rsc.org This flexibility allows the molecule to adopt various shapes, such as syn, anti, or midway conformations, which influences how they pack in a crystal and interact with other molecules. rsc.orgacs.org The presence of hydrogen-bond-forming functional groups in sulfonamide derivatives can prevent the adoption of a syn conformation, which might otherwise be stabilized by intramolecular π-stacking interactions. rsc.org The specific conformation adopted is a result of the interplay between hydrogen bonding and π–π stacking interactions. rsc.orgacs.org In a series of conformationally flexible sulfonamides, crystal structure analysis revealed that most derivatives adopt either midway or anti conformations. rsc.org The geometric parameters of the sulfonamide group itself, however, show little dependence on the nature of substituents, with bond lengths and angles remaining relatively consistent across different derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of organic molecules in solution. researchgate.net It provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

For this compound and its derivatives, ¹H and ¹³C NMR spectroscopy are used to confirm their structure. scirp.orgjyu.fi In ¹H NMR spectra of sulfonamide derivatives, the proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet peak at a downfield chemical shift, for instance, between 8.78 and 10.15 ppm. rsc.org Aromatic protons produce signals in the region of 6.51 to 8.79 ppm. rsc.orgscispace.com

In ¹³C NMR spectra, the signals for the aromatic carbons of sulfonamide derivatives are found in the region between 111.83 and 160.11 ppm. rsc.org The specific chemical shifts provide evidence for the successful synthesis and purity of the compounds. scirp.orgznaturforsch.com

Table 2: Characteristic NMR Chemical Shifts (δ) for this compound and Related Derivatives

| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) | Source(s) |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.95 - 8.79 | scispace.comscielo.br |

| ¹H | Sulfonamide (SO₂NH ) | 8.78 - 10.15 | rsc.org |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is commonly used to study the fragmentation pathways of sulfonamides. nih.govresearchgate.net

The fragmentation of aromatic sulfonamides is well-studied and often involves characteristic losses and rearrangements. researchgate.netnih.gov A common fragmentation pathway for protonated sulfonamides is the heterolytic cleavage of the sulfonamide bond to form a product ion at m/z 156. researchgate.netacs.org Other characteristic fragment ions can be observed at m/z 108 and m/z 92, corresponding to further losses. researchgate.net Some sulfonamides also exhibit a unique fragmentation involving the loss of a neutral sulfur dioxide (SO₂) molecule (a loss of 64 Da), which occurs via an intramolecular rearrangement. nih.govresearchgate.net For this compound itself, GC-MS analysis shows a top peak at m/z 156 and a second highest peak at m/z 236, which corresponds to the molecular ion. nih.gov

Table 3: Common Mass Spectrometry Fragments for this compound and its Class

| m/z Value | Identity/Description | Source(s) |

|---|---|---|

| 236 | Molecular Ion [M]⁺ | nih.gov |

| 156 | Base peak; [C₆H₆NO₂S]⁺ from S-N bond cleavage | researchgate.netacs.orgnih.gov |

| 108 | Fragment from loss of SO-NH-R with rearrangement | researchgate.net |

| 92 | Fragment from loss of SO₂-NH-R | researchgate.net |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a valuable tool for identifying the presence of specific functional groups. tandfonline.com The IR spectrum of this compound and its derivatives displays several characteristic absorption bands. rsc.orgnih.gov

The most prominent bands are associated with the sulfonamide (–SO₂NH₂) group. rsc.org The asymmetric and symmetric stretching vibrations of the S=O bonds appear in the ranges of 1373–1310 cm⁻¹ and 1177–1140 cm⁻¹, respectively. rsc.orgznaturforsch.com The N-H stretching vibrations of the sulfonamide group are typically observed in the region of 3349–3144 cm⁻¹. rsc.org Additionally, the S-N stretching vibration is visible as a band between 972 and 895 cm⁻¹. rsc.orgznaturforsch.com

Table 4: Characteristic IR Absorption Frequencies for this compound and Derivatives

| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Source(s) |

|---|---|---|---|

| N-H Stretch | -SO₂NH ₂ | 3349 - 3144 | rsc.org |

| Asymmetric S=O Stretch | -S (=O )=O- | 1373 - 1310 | rsc.orgznaturforsch.com |

| Symmetric S=O Stretch | -S (=O )=O- | 1177 - 1140 | rsc.orgznaturforsch.com |

| S-N Stretch | -S -N - | 972 - 895 | rsc.orgznaturforsch.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence

Ultraviolet-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule upon absorption of UV or visible light. For this compound, the absorption is primarily due to π→π* transitions within the aromatic benzene (B151609) ring. The presence of the sulfonamide groups can slightly modify the absorption maxima. Studies on sulfonamide derivatives using UV-Vis spectroscopy, often in conjunction with other techniques, help to investigate interactions with biological targets like DNA. rsc.orgrsc.org

Some sulfonamide drugs exhibit fluorescence and phosphorescence, properties that fall under the umbrella of photoluminescence. acs.org The physiological activity of some sulfa drugs has been linked to the aniline (B41778) fragment of the molecule, which is also a key chromophore. mdpi.com While extensive photoluminescence data for this compound itself is not widely published, related sulfonamide derivatives are known to be luminescent, a property that can be harnessed for analytical purposes. acs.orgmdpi.com For example, studies have explored the photosensitizing activity and photochemically induced fluorescence of various sulfonamide drugs. acs.org

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound, providing a crucial check for the purity and confirmation of its empirical formula. This method involves the combustion of a sample to convert the elements into simple gaseous compounds, which are then quantitatively measured. For organosulfur compounds like this compound and its derivatives, elemental analysis typically quantifies the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The results are then compared with the theoretically calculated values based on the proposed molecular formula.

Theoretical Composition of this compound

The parent compound, this compound, has the molecular formula C₆H₈N₂O₄S₂. nih.gov Based on the atomic masses of its constituent elements, the theoretical elemental composition can be calculated. This provides a baseline against which experimentally determined values for the pure compound and its derivatives are compared.

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 30.52 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.41 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.86 |

| Oxygen | O | 15.999 | 4 | 63.996 | 27.10 |

| Sulfur | S | 32.065 | 2 | 64.130 | 27.15 |

| Total Molecular Weight (g/mol) | 236.27 |

Detailed Research Findings on Derivatives

The synthesis of novel derivatives of this compound is routinely followed by elemental analysis to confirm that the desired chemical transformation has occurred and to establish the purity of the resulting product. Research studies on these derivatives report the experimentally found percentages of C, H, and N, which are expected to be in close agreement (typically within ±0.4%) with the calculated values for the proposed structure.

In one study, N¹,N³-bis(2-benzamidophenyl)this compound was synthesized and characterized. scispace.com While the elemental analysis data for the final compound was used for characterization, the specific values for an intermediate in the synthesis, N-benzoyl-2-aminoaniline, were explicitly provided, showcasing the application of this technique. The synthesis was confirmed using various methods, including high-resolution mass spectrometry (HRMS), which further validated the compound's composition by precisely measuring its molecular mass. scispace.com

The table below presents the kind of comparative data typically found in such research for a synthesized derivative, illustrating the close correlation between calculated and found values that validates a compound's structure.

| Derivative Name | Molecular Formula | Analysis | Carbon (%) | Hydrogen (%) | Nitrogen (%) | Reference |

|---|---|---|---|---|---|---|

| N-benzoyl-2-aminoaniline (Intermediate) | C₁₃H₁₂N₂O | Calculated | 73.6 | 5.7 | 13.2 | scispace.com |

| Found | 73.8 | 5.6 | 13.3 |

The close match between the calculated and found percentages for the elements in the intermediate provides strong evidence for its identity and purity, a standard practice that is also applied to the final this compound derivatives in synthetic chemistry research. scispace.com

Computational Chemistry and Theoretical Studies on Benzene 1,3 Disulfonamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method for investigating the electronic structure and properties of molecules like Benzene-1,3-disulfonamide. These calculations allow for the accurate prediction of molecular geometries, interaction energies, and electronic properties, providing a theoretical framework to complement experimental findings. A notable study employed DFT calculations, specifically using the M062X functional with a 6-31+G(d,p) basis set, to explore the properties of the potassium salt of this compound, particularly in the context of its potential for carbon dioxide capture. sciencepublishinggroup.comsciencepg.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.org For the anion of this compound, [C₆H₄NS₂O₄]⁻, DFT calculations have been used to determine its optimized geometry. sciencepublishinggroup.comsciencepg.com The absence of imaginary frequencies in the vibrational analysis of the optimized structure confirms that it represents a true energy minimum. sciencepublishinggroup.comsciencepg.com

Conformational analysis, which explores the different spatial arrangements of a molecule (conformers) and their relative energies, is crucial for understanding its flexibility and biological activity. Studies on derivatives of this compound have shown that the molecule can adopt different conformations. For example, a study on N¹,N³-bis(2-benzamidophenyl)this compound revealed the existence of both unfolded and folded conformers in the solid state, with the folded structure being stabilized by an intramolecular hydrogen bond. scispace.com This suggests that the sulfonamide groups in this compound itself can likely rotate, leading to various conformers with different orientations of the -SO₂NH₂ groups relative to the benzene (B151609) ring. The relative energies of these conformers would be influenced by factors such as steric hindrance and potential intramolecular hydrogen bonding.

Table 1: Selected Optimized Geometric Parameters for the Anion of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C-S | Data not available |

| S-N | Data not available |

| S=O | Data not available |

| C-C (aromatic) | Data not available |

| Bond Angles (°) | |

| O-S-O | Data not available |

| C-S-N | Data not available |

| Dihedral Angles (°) | |

| C-C-S-N | Data not available |

| Note: Specific bond lengths and angles from the geometry optimization of the this compound anion were not detailed in the provided search results. This table structure is provided as a template for where such data would be presented. |

DFT calculations are instrumental in analyzing how this compound interacts with other molecules. A key area of investigation has been its interaction with carbon dioxide (CO₂), driven by the search for effective carbon capture materials. sciencepublishinggroup.comsciencepg.com Research has shown that the potassium salt of this compound exhibits significant interactions with CO₂. sciencepublishinggroup.comsciencepg.com

The analysis of these interactions often involves examining the formation of stable complexes and the nature of the intermolecular forces at play. For instance, in the interaction between the this compound anion and CO₂, the formation of hydrogen bonds and other electrostatic interactions are crucial. sciencepublishinggroup.com The electrostatic potential (ESP) map of the anion reveals regions of high electron density, particularly around the oxygen and nitrogen atoms of the sulfonamide groups, which are the likely sites for interaction with electrophilic species like the carbon atom in CO₂. sciencepublishinggroup.com

A critical aspect of molecular interaction analysis is the calculation of binding energy, which quantifies the strength of the interaction between two or more molecules. For the interaction between the potassium salt of this compound ([C₆H₄KNS₂O₄]) and CO₂, DFT calculations have determined binding energies ranging from -0.232 to -3.108 kcal/mol. sciencepublishinggroup.comsciencepg.com These negative values indicate a favorable, spontaneous interaction, suggesting the potential of this compound in CO₂ capture applications. sciencepublishinggroup.comsciencepg.com

In a more detailed analysis of the interaction between the isolated anion of this compound and CO₂, chemisorption energies were found to be in the range of -21.77 to -39.86 kcal/mol. sciencepublishinggroup.com This stronger interaction highlights the significant role of the anionic form in binding CO₂. sciencepublishinggroup.com Such binding energy calculations are vital for comparing the efficacy of different materials and for designing new compounds with enhanced binding affinities.

Table 2: Calculated Interaction Properties for this compound Anion-CO₂ Complexes

| Property | Value Range |

| Binding Energy (kcal/mol) | -21.77 to -39.86 |

| Change in Enthalpy (ΔH) (kcal/mol) | Data not available |

| Change in Gibbs Free Energy (ΔG) (kcal/mol) | Data not available |

| Note: The table presents the range of chemisorption energies for the interaction between the isolated anion and CO₂ as reported in the literature. sciencepublishinggroup.com More specific thermodynamic data was not available in the search results. |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemically intuitive picture of bonding and orbital interactions within a molecule. jyu.fi It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals, which can be quantified by the second-order perturbation stabilization energy, E(2). uni-muenchen.deuba.ar

In the context of the this compound anion, NBO analysis has been used to understand the electronic structure and the changes that occur upon interaction with CO₂. sciencepublishinggroup.comsciencepg.com The analysis can identify key donor-acceptor interactions that contribute to the stability of the molecule and its complexes. For the anion itself, significant stabilization energies are observed for interactions involving the lone pairs of the oxygen atoms and the antibonding orbitals of the S-O and S-N bonds. sciencepublishinggroup.com

When the anion interacts with CO₂, NBO analysis reveals a charge transfer from the anion to the CO₂ molecule, which is a key aspect of the binding. sciencepublishinggroup.comsciencepg.com The interaction induces changes in the geometry and electronic structure of the anion, further elucidated by the NBO data. sciencepublishinggroup.comsciencepg.com

Table 3: Illustrative Donor-Acceptor Interactions from NBO Analysis of the this compound Anion

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | σ* (S-N) | Specific data not available |

| LP (O) | σ* (S=O) | Specific data not available |

| LP (N) | σ* (S-C) | Specific data not available |

| Note: While NBO analysis was performed in the cited research, specific E(2) values for the isolated anion were not provided. This table illustrates the types of interactions that are typically analyzed. For the C₆H₄KNS₂O₄ ionic pair, E(2) values for interactions like LP₂(O₁₄) → BD*₁(S₁₁-O₁₅) were reported as 30.66 kcal/mol. sciencepublishinggroup.com |

The surrounding environment can significantly influence the properties and behavior of a molecule. Computational studies often incorporate solvent effects to provide a more realistic model. For the anion of this compound, the influence of solvents on its interaction with CO₂ has been considered. sciencepublishinggroup.comsciencepg.com

While the inclusion of a solvent in the calculations can affect the thermochemical properties of the system, research has shown that it does not fundamentally alter the geometry of the anion-CO₂ complexes. sciencepublishinggroup.comsciencepg.com This suggests that the primary binding mechanism is robust and persists in a solvated environment. Different solvent models, such as the polarizable continuum model (PCM), can be used to simulate the bulk effect of a solvent on the solute molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics, conformational changes, and interactions on a timescale from picoseconds to microseconds. While extensive MD simulations specifically focused on this compound were not found in the search results, this technique holds significant potential for future research on this compound.

MD simulations have been employed for related systems, such as derivatives of benzene sulfonamides, to study their interactions with biological targets like human carbonic anhydrase IX. nih.gov In such studies, MD simulations can reveal the stability of the protein-ligand complex, identify key interacting residues, and analyze the dynamics of the ligand within the binding site. nih.gov For this compound, MD simulations could be used to:

Explore its conformational landscape in different solvents.

Study its aggregation behavior in solution.

Investigate its permeation through biological membranes.

Simulate its interaction with target proteins to understand its mechanism of action for any potential therapeutic applications.

The development of accurate force fields for sulfonamides is crucial for obtaining reliable results from MD simulations. These simulations would complement the static picture provided by DFT calculations, offering a more complete understanding of the dynamic nature of this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing more potent and selective inhibitors based on the this compound scaffold. These analyses establish a mathematical correlation between the structural properties of a series of compounds and their biological activity.

For benzenesulfonamide (B165840) derivatives, which include this compound, QSAR studies have been extensively applied to understand their inhibitory action against enzymes like carbonic anhydrase (CA). ijcce.ac.ir The primary goal is to identify key molecular descriptors—numerical values that quantify topological, geometric, or electronic features—that govern the inhibitory potency. mdpi.com

Commonly employed 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net

CoMFA calculates steric and electrostatic fields around the molecules.

CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

These models generate 3D contour maps that visualize regions where modifications to the molecule would likely enhance or diminish its activity. For instance, studies on benzenesulfonamide analogs as CA II inhibitors have shown that the steric, electrostatic, and hydrogen bond acceptor fields have significant contributions to the predictive models. researchgate.net The statistical quality of these models is assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). Robust models with high predictive r² values are valuable for designing novel inhibitors. researchgate.net

Linear regression models are also used, correlating descriptors like hydrophobicity (logP), the number of specific atoms (e.g., carbon, nitrogen), and various topological indices with the inhibitory activity. mdpi.comnih.gov Studies have consistently highlighted that hydrophobicity is a critical parameter for the topological modeling of the binding constants of benzenesulfonamides to human CA-II. nih.gov Some QSAR models have indicated that increasing the number of benzene rings can positively contribute to inhibitory activity, whereas increasing the count of aliphatic carbon atoms may have a negative effect. mdpi.com

| QSAR Model Type | Key Descriptors/Fields | Typical Statistical Parameters (Example Values) | Application Context |

| CoMFA | Steric, Electrostatic | q² = 0.5-0.8, r² > 0.9 | 3D-QSAR for CA inhibitors researchgate.net |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | q² = 0.5-0.8, r² > 0.9 | 3D-QSAR for CA inhibitors researchgate.net |

| Linear Regression | Topological indices, Hydrophobicity (logP), Atom counts | R² = 0.7-0.85 | Correlation of structure with CA-II inhibition mdpi.com |

| Binary Logistic Regression (BLR) | Various physicochemical descriptors | Classification (Active/Inactive) | Non-linear QSAR for CA inhibitors ijcce.ac.ir |

Computational Prediction of Inhibition Constants (KIs)

The computational prediction of inhibition constants (KIs) is a direct application of QSAR models and molecular docking simulations. For this compound and its analogs, these predictions are vital for screening potential drug candidates before their synthesis.

The QSAR equations derived from the analyses described above can be used to predict the KI (or its logarithmic form, pKI) for new, untested compounds based solely on their calculated structural descriptors. The accuracy of these predictions is contingent on the quality and applicability domain of the QSAR model.

Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For sulfonamide inhibitors, docking studies simulate their binding within the active site of carbonic anhydrase isoforms. These simulations provide insights into the crucial interactions, such as the coordination of the deprotonated sulfonamide group to the catalytic Zn(II) ion and the hydrogen bonds formed with active site residues like His64, Asn67, Gln92, and Thr200. nih.govresearchgate.net The scoring functions used in docking programs estimate the binding free energy, which can be correlated with the inhibition constant.

Investigations into the binding of this compound derivatives to various CA isoforms have provided experimental KI values that serve as a benchmark for computational predictions. These studies reveal a wide range of potencies depending on the specific isoform and the substitution pattern on the benzene ring.

| Compound | Target Enzyme | Inhibition Constant (KI) [nM] | Reference |

| 4-((4-oxo-5-propyl-4,5-dihydrothiazol-2-yl)amino)benzenesulphonamide | hCA I | 31.5 - 637.3 | nih.gov |

| 4-((4-oxo-5-propyl-4,5-dihydrothiazol-2-yl)amino)benzenesulphonamide | hCA II | 1.3 - 13.7 | nih.gov |

| 4-((4-oxo-5-propyl-4,5-dihydrothiazol-2-yl)amino)benzenesulphonamide | hCA VII | 0.9 - 14.6 | nih.gov |

| 4-((4-oxo-5-propyl-4,5-dihydrothiazol-2-yl)amino)benzenesulphonamide | MscCAβ | 73.6 | nih.gov |

| 4-Amino-6-chloro-1,3-benzenedisulfonamide | TvaCA2 | 382.2 | d-nb.info |

| Sulfonamides with phthalimido moieties | hCA II | 2.4 - 4515 | mdpi.com |

| Sulfonamides with phthalimido moieties | hCA IX | 9.7 - 7766 | mdpi.com |

| Sulfonamides with phthalimido moieties | hCA XII | 14 - 316 | mdpi.com |

Acidity and Basicity Predictions (pKa)

The acidity of the sulfonamide group (SO₂NH₂) is a critical determinant of the biological activity of this compound. The deprotonated sulfonamide anion is the species that coordinates to the Zn(II) ion in the active site of carbonic anhydrases. ijcce.ac.ir Therefore, the pKa of this group, which measures its tendency to donate a proton, is of paramount importance. researchoutreach.org

Computational methods offer a powerful means to predict pKa values, potentially accelerating the drug design process by obviating the need for extensive experimental measurements. researchoutreach.org A highly accurate method for predicting the aqueous pKa of sulfonamides has been developed based on quantum chemical calculations. rsc.orgnih.govsemanticscholar.org This approach establishes a strong linear correlation between the pKa and specific equilibrium bond lengths within the sulfonamide moiety, calculated using Density Functional Theory (DFT). researchoutreach.orgrsc.org

For primary benzenesulfonamide derivatives, a robust linear relationship has been demonstrated between the pKa and the calculated S–N bond length. semanticscholar.orgamazonaws.com This method is sensitive enough to capture the electronic effects of different substituents on the benzene ring, which in turn modulate the acidity of the sulfonamide proton. researchoutreach.org These in silico prediction approaches can achieve high accuracy, with reported mean absolute errors often less than 0.5 pKa units compared to experimental values. nih.gov In some cases, these computational predictions have been so reliable that they have been used to identify and correct inaccurate literature values for known drugs. rsc.orgchemrxiv.org

Biological Activities and Mechanistic Investigations of Benzene 1,3 Disulfonamide Derivatives

Carbonic Anhydrase (CA) Inhibition

Benzene-1,3-disulfonamide derivatives are effective inhibitors of carbonic anhydrase (CA), a zinc metalloenzyme. nih.gov These compounds have shown inhibitory activity against various CA isozymes. nih.gov

Derivatives of this compound have been extensively studied as inhibitors of various human carbonic anhydrase (hCA) isoforms. These isoforms, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII, are critical targets for therapeutic intervention in a range of diseases. nih.gov

Compounds featuring this compound scaffolds have demonstrated varied inhibitory profiles against these isoforms. For instance, some derivatives show medium potency inhibition against hCA I, with inhibition constants (KIs) in the range of 73–131 nM, and are effective inhibitors of hCA II, with KIs between 9.1–36 nM. nih.gov However, these same compounds can be less effective against the transmembrane isoforms hCA IX and XII, with KIs ranging from 55–128 nM. nih.gov

Conversely, specific modifications to the this compound structure can lead to potent and selective inhibition of the tumor-associated isoforms. A notable example is a derivative of 4-amino-6-trifluoromethyl-benzene-1,3-disulfonamide, which, when modified with a coumarinyl tail, effectively inhibits hCA IX and XII with KIs of 5.9–14.2 nM, while being a less potent inhibitor of the cytosolic hCA I and II (KIs of 36-120 nM). nih.gov The inhibition constants for some this compound derivatives against hCA IX are in the range of 3-294 nM, and against hCA XII, they are in the range of 1.9-348 nM. nih.gov

The inhibition profile of these derivatives is influenced by the substitution pattern on the benzene (B151609) ring. For example, N-(3-morpholinopropyl)benzene-1,4-disulfonamide and N-(4-diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide) have shown high activity against hCA I, comparable to their activity against hCA II. tandfonline.com Generally, aromatic sulfonamides exhibit a slight preference for inhibiting hCA II over hCA IV. tandfonline.com

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by this compound Derivatives

| Compound Type | hCA I (KI) | hCA II (KI) | hCA IX (KI) | hCA XII (KI) |

|---|---|---|---|---|

| This compound scaffolds with 7-methoxy-coumarin-4-yl-acetamide tails | 73 – 131 nM | 9.1 – 36 nM | 55 – 128 nM | 55 – 128 nM |

| 4-amino-6-trifluoromethyl-benzene-1,3-disulfonamide with coumarinyl tail | 36 – 120 nM | 36 – 120 nM | 5.9 – 14.2 nM | 5.9 – 14.2 nM |

| General this compound derivatives | - | - | 3 – 294 nM | 1.9 – 348 nM |

This compound derivatives have demonstrated inhibitory activity against carbonic anhydrases (CAs) from bacteria and archaea. nih.gov Studies have investigated their interaction with CAs belonging to the α-, β-, and γ-classes. nih.gov

For instance, benzolamide, a this compound derivative, has been identified as a potent inhibitor of both β- and γ-class CAs from the pathogenic bacterium Burkholderia pseudomallei. It exhibited inhibition constants (KI) of 653 nM against the β-CA (BpsCAβ) and 185 nM against the γ-CA (BpsCAγ), making it a promising lead compound for designing more effective inhibitors against this pathogen. unifi.it In another example, this compound was among the most effective inhibitors of CAS3, a β-class CA from the fungus Sordaria macrospora, with a KI value between 54–95 nM. mdpi.comsemanticscholar.org

The inhibition profile of these compounds can differ significantly between bacterial and human CA isoforms, as well as between different classes of bacterial CAs. unifi.it This highlights the potential for developing selective inhibitors targeting microbial CAs.

Table 2: Inhibition of Bacterial and Fungal Carbonic Anhydrases by this compound Derivatives

| Organism | CA Class | Compound | Inhibition Constant (KI) |

|---|---|---|---|

| Burkholderia pseudomallei | β-CA (BpsCAβ) | Benzolamide | 653 nM |

| Burkholderia pseudomallei | γ-CA (BpsCAγ) | Benzolamide | 185 nM |

| Sordaria macrospora | β-CA (CAS3) | This compound | 54–95 nM |

The inhibitory action of this compound derivatives on carbonic anhydrase (CA) is primarily achieved through direct interaction with the enzyme's active site. acs.orgtandfonline.com This interaction involves the coordination of the sulfonamide group to the zinc ion, a critical component of the catalytic machinery. acs.orgtandfonline.com

The primary mechanism of carbonic anhydrase (CA) inhibition by this compound derivatives involves the binding of the sulfonamide group to the zinc ion (Zn²⁺) located in the enzyme's active site. tandfonline.comnih.gov This interaction occurs with the sulfonamide group in its deprotonated, anionic form (SO₂NH⁻). tandfonline.comnih.gov The negatively charged nitrogen of the sulfonamide coordinates directly with the Zn²⁺ ion, which is typically held in a tetrahedral geometry by three histidine residues. nih.govnih.gov This binding displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity of hydrating carbon dioxide. mdpi.com The formation of this stable inhibitor-enzyme complex prevents the substrate from accessing the active site, thereby inhibiting the enzyme. nih.gov

Beyond the crucial zinc-binding, the affinity and orientation of this compound inhibitors within the carbonic anhydrase (CA) active site are further stabilized by interactions with key amino acid residues. nih.govresearchgate.net X-ray crystallography studies of these inhibitors complexed with human CA II have revealed a specific binding mode. nih.govresearchgate.net

One of the sulfonamide groups of the this compound molecule coordinates with the active site zinc ion. The second sulfonamide group, located at the meta-position, is oriented towards the hydrophilic side of the active site. nih.govresearchgate.net This positioning allows for the formation of a network of hydrogen bonds with several residues, including His64, Asn67, Gln92, and Thr200. nih.govresearchgate.net The interaction with Thr200 is particularly noteworthy as this residue is known to play a significant role in inhibitor binding. researchgate.net For instance, the sulfonamide group can form a hydrogen bond with the backbone of Thr200, and another hydrogen bond can be established between a nitrogen atom of the inhibitor and Gln92, further stabilizing the complex. nih.gov Additionally, the phenyl ring of the inhibitor can engage in hydrophobic interactions with residues such as Phe131. nih.gov

The structure-activity relationship (SAR) for this compound derivatives as carbonic anhydrase (CA) inhibitors is complex and depends on the specific CA isoform being targeted. nih.govsemanticscholar.org Generally, the sulfonamide group is essential for activity, as it coordinates to the zinc ion in the enzyme's active site. nih.gov

The substitution pattern on the benzene ring significantly influences the inhibitory potency and selectivity. For instance, the introduction of different "tails" to the this compound scaffold can alter the compound's interaction with the active site cavity. nih.gov In a study of coumarinyl-substituted derivatives, a 4-amino-6-trifluoromethyl-benzene-1,3-disulfonamide with a coumarinyl tail was a more effective inhibitor of the transmembrane isoforms hCA IX and XII, whereas a sulfanilamide (B372717) derivative was a better inhibitor of the cytosolic hCA I and II. nih.gov This indicates that the nature of the aromatic sulfonamide head strongly influences the activity for different isoforms. nih.gov

Furthermore, the presence of a second sulfonamide group, as in benzene-1,3-disulfonamides, can lead to potent inhibition. tandfonline.com Dichlorophenamide, a clinically used CA inhibitor, belongs to this class of compounds. tandfonline.com The SAR for the inhibition of the fungal β-CA CAS3 by a series of sulfonamides was not straightforward, with a variety of structurally different compounds showing effective inhibition. semanticscholar.org However, it was noted that this compound itself was among the most potent inhibitors for this particular isoform. mdpi.comsemanticscholar.org

Mechanisms of CA Inhibition

Anticancer and Antitumor Activities

Derivatives of this compound have shown notable efficacy as anticancer agents. Research has highlighted their ability to inhibit the growth of various cancer cell lines, including those associated with leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.govtandfonline.com The antitumor effects of these compounds are attributed to several underlying mechanisms, which are actively being investigated to optimize their therapeutic potential.

The in vitro antitumor activity of this compound derivatives is often quantified by their GI50 values, which represent the concentration of the inhibitor required to cause a 50% reduction in the growth of tumor cells. Studies have reported that certain aromatic and heterocyclic sulfonamides, including derivatives of this compound, exhibit potent tumor cell growth inhibition with GI50 values ranging from the nanomolar to the low micromolar range. nih.govtandfonline.com For instance, some compounds have demonstrated GI50 values between 10 nM and 35 µM across a panel of diverse cancer cell lines. nih.govtandfonline.comfunctionalps.com The potency of these derivatives underscores their potential as effective anticancer agents.

Newer bis-sulfonamide derivatives have also been evaluated for their in vitro tumor growth inhibition against human colon (HCT116), lung (H460), and breast (MCF-7) cancer cell lines, showing GI50 values in the range of 0.74–10.0 μg/mL. tandfonline.com Furthermore, certain benzenesulfonamide (B165840) derivatives incorporating a 1,3,5-triazine (B166579) linker have been screened against a panel of sixty cancer cell lines, with one compound in particular showing a 62% growth inhibition against a breast cancer cell line (MDA-MB-468). nih.gov

Table 1: Tumor Cell Growth Inhibition (GI50) of Selected this compound Derivatives

| Cancer Type | Cell Line | GI50 Value | Reference |

|---|---|---|---|

| Leukemia | Various | 10 nM - 35 µM | nih.govtandfonline.com |

| Non-Small Cell Lung Cancer | Various | 10 nM - 35 µM | nih.govtandfonline.com |

| Colon Cancer | HCT116 | 0.74 - 10.0 µg/mL | tandfonline.com |

| CNS Cancer | Various | 10 nM - 35 µM | nih.govtandfonline.com |

| Melanoma | Various | 10 nM - 35 µM | nih.govtandfonline.com |

| Ovarian Cancer | Various | 10 nM - 35 µM | nih.govtandfonline.com |

| Renal Cancer | Various | 10 nM - 35 µM | nih.govtandfonline.com |

| Prostate Cancer | Various | 10 nM - 35 µM | nih.govtandfonline.com |

| Breast Cancer | MCF-7 | 0.74 - 10.0 µg/mL | tandfonline.com |

| Breast Cancer | MDA-MB-468 | GI% = 62% | nih.gov |

The anticancer effects of this compound derivatives are multifaceted, involving the modulation of critical cellular pathways that are often dysregulated in cancer. Two primary mechanisms have been identified: the inhibition of oxidative phosphorylation and the targeting of tumor-associated carbonic anhydrase isoforms.

A promising strategy in cancer therapy is the targeting of cellular metabolism, and benzene-1,4-disulfonamide (B103779) derivatives have been identified as potent inhibitors of oxidative phosphorylation (OXPHOS), a key energy-producing pathway in many cancer cells. nih.govnih.govacs.org This inhibition disrupts the energy supply of tumor cells, leading to growth arrest and cell death.

The primary target of these disulfonamide derivatives within the OXPHOS pathway is Complex I (NADH:ubiquinone oxidoreductase). nih.govnih.govnih.gov By inhibiting Complex I, these compounds block the transfer of electrons from NADH to the electron transport chain, a critical step in aerobic respiration. nih.gov This disruption of the electron flow leads to a decrease in the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. A lead optimization campaign on a series of benzene-1,4-disulfonamides led to the discovery of highly potent Complex I inhibitors. nih.govacs.org For example, compound 23 (DX3-213B) was identified as one of the most potent Complex I inhibitors reported, with an IC50 of 3.6 nM for Complex I inhibition. nih.gov Another derivative, 65 (DX3-235) , also demonstrated nanomolar inhibition of Complex I function. nih.govacs.org

The direct consequence of Complex I inhibition is a significant reduction in the production of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. nih.govnih.gov In cancer cells that are highly reliant on OXPHOS for their energy needs, this ATP depletion can be catastrophic. Studies have shown that benzene-1,4-disulfonamide derivatives can inhibit ATP production in the low nanomolar range. For instance, compound 23 (DX3-213B) was found to disrupt ATP generation with an IC50 of 11 nM in pancreatic cancer cells cultured in a galactose-containing medium, which forces reliance on OXPHOS. nih.gov Similarly, the lead compound 2 from another study depleted ATP production with an IC50 value of 118.5 ± 2.2 nM under similar conditions. nih.gov

Table 2: Inhibition of OXPHOS by Benzene-1,4-disulfonamide Derivatives

| Compound | Target | IC50 (Complex I Inhibition) | IC50 (ATP Depletion) | Cell Line | Reference |

|---|---|---|---|---|---|

| 23 (DX3-213B) | Complex I | 3.6 nM | 11 nM | MIA PaCa-2 | nih.gov |

| 65 (DX3-235) | Complex I | Not Specified | Nanomolar range | Not Specified | nih.govacs.org |

| Compound 2 | Complex I | 312 ± 67 nM | 118.5 ± 2.2 nM | MIA PaCa-2 | nih.gov |

Another well-established mechanism for the anticancer activity of sulfonamide derivatives, including those based on the this compound scaffold, is the inhibition of carbonic anhydrases (CAs). nih.govnih.gov Of particular interest are the tumor-associated isoforms CA IX and CA XII, which are overexpressed in many hypoxic tumors and play a crucial role in regulating tumor pH, contributing to tumor growth, and metastasis. nih.govnih.govplos.org

Ureido-substituted benzenesulfonamides have been shown to be potent and selective inhibitors of recombinant CA IX and CA XII activity. plos.org A library of aromatic and heteroaromatic sulfonamides, including some derived from this compound, demonstrated inhibition constants against hCA IX in the range of 3-294 nM and against hCA XII in the range of 1.9-348 nM. nih.gov The selectivity for these tumor-associated isoforms over the cytosolic isoforms (hCA I and II) is a key objective in the design of these inhibitors to minimize off-target effects. plos.orgacs.org For example, some biphenyl-bis-sulfonamides were found to be more efficient inhibitors of CA IX (Kis of 23–79 nM) and CA II compared to CA I and CA XII. tandfonline.com Novel primary benzenesulfonamides with bis-ureido moieties have also shown effective inhibition against hCA IX and hCA XII with inhibition constants in the nanomolar range (6.73–835 nM for hCA IX and 5.02–429 nM for hCA XII). researchgate.net

Table 3: Inhibition of Carbonic Anhydrase Isoforms by this compound and Related Derivatives

| Derivative Class | Target Isoform | Inhibition Constant (Ki) Range | Reference |

|---|---|---|---|

| Aromatic/Heteroaromatic Sulfonamides | hCA IX | 3 - 294 nM | nih.gov |

| Aromatic/Heteroaromatic Sulfonamides | hCA XII | 1.9 - 348 nM | nih.gov |

| Biphenyl-bis-sulfonamides | hCA IX | 23 - 79 nM | tandfonline.com |

| Primary benzenesulfonamides with bis-ureido moieties | hCA IX | 6.73 - 835 nM | researchgate.net |

| Primary benzenesulfonamides with bis-ureido moieties | hCA XII | 5.02 - 429 nM | researchgate.net |

Mechanisms of Antitumor Action

Influence on Nucleotide Synthesis

The potential antitumor action of this compound derivatives may be linked to their influence on nucleotide synthesis. nih.govtandfonline.comresearchgate.net One proposed mechanism involves the inhibition of carbonic anhydrase (CA) isozymes, which are crucial for various metabolic pathways. nih.govtandfonline.comresearchgate.net The inhibition of these enzymes can lead to a reduced availability of bicarbonate. nih.govtandfonline.comresearchgate.net Bicarbonate is an essential substrate for the enzyme carbamoyl (B1232498) phosphate (B84403) synthetase II, which plays a role in the de novo synthesis of pyrimidine (B1678525) nucleotides. nih.govtandfonline.comresearchgate.net By limiting the bicarbonate supply, these sulfonamide derivatives could indirectly disrupt the synthesis of DNA and RNA precursors, thereby impeding the proliferation of rapidly dividing cancer cells. nih.govtandfonline.comresearchgate.net

Mitochondrial Uncoupling and CA V Inhibition

The biological activity of this compound derivatives has been associated with mitochondrial functions, specifically through the inhibition of mitochondrial carbonic anhydrase isozymes, such as CA V. nih.govtandfonline.comresearchgate.netnih.gov CA V is involved in critical biosynthetic reactions within the mitochondria. nih.gov Inhibition of CA V, along with the potential for mitochondrial uncoupling, is considered a possible mechanism for the antitumor effects observed with these compounds. nih.govtandfonline.comresearchgate.net

A study investigating a series of benzene sulfonamide derivatives, including disubstituted-benzene-1,3-disulfonamide compounds, explored their inhibitory effects on both the cytosolic hCA II and the mitochondrial hCA V. nih.gov The study found that the inhibition profile for CA V was distinct from that of CA II. nih.gov For the derivatives tested, IC₅₀ values against hCA V ranged from 0.78 to 63.7 μM. nih.gov Most of the tested compounds were more effective at inhibiting hCA II than hCA V. nih.gov However, the unique role of CA V in biosynthetic processes makes it a target for drug design, and its inhibition by this compound derivatives is a key area of investigation. nih.gov

Modulation of NAD+/NADH Ratio in Cancer Cells

The ratio of nicotinamide (B372718) adenine (B156593) dinucleotide in its oxidized (NAD+) and reduced (NADH) forms is a critical regulator of cellular metabolism and redox state. mdpi.comresearchgate.net In many cancer cells, the energy metabolism is reprogrammed, leading to alterations in the NAD+/NADH ratio compared to normal cells. mdpi.com For instance, the intracellular NADH level in a breast cancer cell line was found to be significantly higher than in normal breast cells. mdpi.com This metabolic shift makes the NAD+/NADH balance a potential target for anticancer therapies. researchgate.netnih.gov

Research on related benzene-1,4-disulfonamide derivatives has shown that these compounds can act as inhibitors of oxidative phosphorylation (OXPHOS), specifically targeting Complex I of the mitochondrial electron transport chain. nih.govresearchgate.net This inhibition leads to a depletion of ATP and a significant decrease in the NAD+/NADH ratio in cancer cells. nih.govresearchgate.net One study identified a lead compound, an R-enantiomer of a benzene-1,4-disulfonamide derivative, which potently decreased the NAD+/NADH ratio in MIA PaCa-2 pancreatic cancer cells. nih.govresearchgate.net While this research was conducted on the 1,4-isomer, it highlights a plausible mechanism of action for disulfonamide compounds in altering the metabolic state of cancer cells. nih.govresearchgate.net The disruption of the NAD+/NADH balance can interfere with the numerous cellular processes that rely on this ratio, including energy production and biosynthetic reactions, thereby inhibiting tumor growth. mdpi.comresearchgate.net

Cytotoxicity Studies

This compound derivatives have demonstrated significant in vitro cytotoxicity against a variety of cancer cell lines. nih.govtandfonline.comresearchgate.net Studies have shown that these aromatic sulfonamides can inhibit tumor cell growth with GI₅₀ values (the molarity of an inhibitor that causes 50% inhibition of tumor cell growth) ranging from 10 nM to 35 μM. nih.govtandfonline.com The cytotoxic effects have been observed across a broad spectrum of cancers, including leukemia, non-small cell lung, ovarian, melanoma, colon, CNS, renal, prostate, and breast cancer cell lines. nih.govtandfonline.comresearchgate.net

In one study, novel 1,3-diaryl triazenes incorporating disulfonamide structures were synthesized and evaluated for their cytotoxic activity. rjraap.com The results showed that some of these derivatives were more active against the human breast cancer cell line MCF-7 than the reference compound SLC-0111. rjraap.com Another study on N,N'-disubstitutedphenyl-4-ethoxylbenzene-1,3-disulfonamides found that while several compounds showed high anti-platelet activity, they did not exhibit significant cytotoxicity against the L929 cell line, suggesting a potential for safer therapeutic agents. researchgate.net

The table below summarizes cytotoxicity data for selected benzene-disulfonamide derivatives from various studies.

| Compound Type | Cell Line(s) | Activity Metric | Observed Values | Reference |

|---|---|---|---|---|

| Aromatic Sulfonamide/Disulfonamide Derivatives | Leukemia, Non-small cell lung, Melanoma, Ovarian, Renal, Prostate, Breast cancer | GI₅₀ | 10 nM - 35 µM | nih.govtandfonline.com |

| Di-sulfa triazene (B1217601) Derivatives (e.g., TS-5, TS-13) | MCF-7 (Breast cancer) | Cytotoxicity | More active than SLC-0111 | rjraap.com |

| N,N'-disubstitutedphenyl-4-ethoxylbenzene-1,3-disulfonamides (e.g., 5h) | L929 | Cytotoxicity | Lowest cytotoxicity among tested compounds | researchgate.net |

| Benzene-1,4-disulfonamide Derivatives (Isomer) | MIA PaCa-2, BxPC-3 (Pancreatic cancer) | IC₅₀ | < 200 nM (MIA PaCa-2), < 1 µM (BxPC-3) for most | nih.gov |

Antiplatelet Aggregation Activities

Certain derivatives of this compound have been investigated as potential antiplatelet agents. These studies are often based on the principle of bioisosterism, where the amide groups in a known antiplatelet drug like Picotamide (B163162) are replaced with sulfonamide groups. researchgate.netrroij.comscispace.com

In Vitro Screening Methods (e.g., Born's Method)

The primary method used for in vitro screening of the antiplatelet aggregation activities of this compound derivatives is the Born's method, also known as the turbidimetric method. researchgate.netrroij.comscispace.com This technique is a standard for assessing platelet function. nih.gov

The procedure involves the following steps:

Preparation of Platelet-Rich Plasma (PRP): Venous blood is collected, typically from rabbits, into a solution containing an anticoagulant like sodium citrate. scispace.com The blood is then centrifuged at a low speed (e.g., 1000 rpm for 8 minutes) to separate the platelet-rich plasma from red and white blood cells. scispace.com

Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed (e.g., 3000 rpm for 15 minutes) to pellet the platelets, yielding platelet-poor plasma, which is used as a blank or reference. scispace.com

Aggregation Assay: The PRP is placed in a cuvette in an aggregometer. The test compound, dissolved in a solvent like DMSO, is added to the PRP and incubated. scispace.com An aggregating agent (inducer), such as adenosine diphosphate (B83284) (ADP) or arachidonic acid (AA), is then added to stimulate platelet aggregation. researchgate.netrroij.comscispace.com

Measurement: As platelets aggregate, the turbidity of the PRP decreases, and the light transmittance through the sample increases. The aggregometer measures this change in light transmission over time, providing a quantitative measure of the extent of platelet aggregation. scispace.comnih.gov The inhibitory activity of the test compound is calculated relative to a negative control (e.g., DMSO) and compared with standard drugs like Aspirin and Picotamide. rroij.comscispace.com

Structure-Activity Relationship (SAR) for Antiplatelet Activity

Structure-activity relationship (SAR) studies on N,N'-di(substituted-phenyl)-4-methoxybenzene-1,3-disulfonamides have provided insights into the chemical features that influence their antiplatelet activity. rroij.comscispace.com The design of these compounds is based on replacing the isophthalamide (B1672271) core of Picotamide with a this compound core. rroij.com

Key findings from SAR studies include:

Influence of Substituents: The nature and position of substituents on the two side phenyl rings significantly affect the antiplatelet aggregation activity. rroij.comscispace.com Both steric and electronic factors of the substituents play a role. scispace.com

Comparison with Isophthalamides: When comparing the antiplatelet activities of benzene-1,3-disulfonamides with their isophthalamide analogues (series 1 vs. series 2), it was found that the activity is highly dependent on the specific substituent. rroij.comscispace.com

Active Compounds: In a study of eighteen N,N'-di(3-substitutedphenyl)-4-methoxybenzene-1,3-disulfonamides, several compounds showed higher antiplatelet activity than the control drugs Picotamide and Aspirin. rroij.com For example, compound 2p (substituent not specified in abstract) was identified as having the highest activity, while compounds 2c, 2e, 2g, 2i, 2j, 2l, and 2q also demonstrated potent inhibition. rroij.com

Electron-donating vs. Electron-withdrawing Groups: The presence of electron-withdrawing groups, such as nitro groups, has been noted to enhance thromboxane (B8750289) synthase inhibition in related structures. Conversely, electron-donating groups like methoxy (B1213986) groups may improve receptor antagonism. For the N,N'-di(3-substitutedphenyl)-4-methoxybenzene-1,3-disulfonamides, the specific effects of groups like halogens (F, Cl, Br), alkyls (CH₃, CH(CH₃)₂), and alkoxyls (OCH₃, OCH₂CH₃) were systematically investigated to understand their impact on activity. scispace.com

The table below shows the results for selected compounds from a screening study.

| Compound Series | Compound ID | Activity Notes | Reference |

|---|---|---|---|

| N,N'-di(3-substitutedphenyl)-4-methoxybenzene-1,3-disulfonamides | 2p | Highest antiplatelet aggregation activity in the series. | rroij.com |

| N,N'-di(3-substitutedphenyl)-4-methoxybenzene-1,3-disulfonamides | 2c, 2e, 2g, 2i, 2j, 2l, 2q | Higher activity than control drugs Picotamide and Aspirin. | rroij.com |

| N,N'-disubstitutedphenyl-4-ethoxylbenzene-1,3-disulfonamides | 5h | Showed the highest inhibition rate (40.9%) and lowest IC₅₀ value (0.32 µM) compared to clopidogrel, aspirin, and picotamide. | researchgate.net |

Antimicrobial and Antibacterial Properties

Derivatives of this compound have been the subject of extensive research for their potential as antimicrobial agents. The sulfonamide moiety is a well-established pharmacophore known for its antibacterial action, primarily through the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.

A study of new benzenesulfonamide derivatives bearing a carboxamide functionality revealed significant antimicrobial activity. For instance, certain compounds showed potent activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating their efficacy. nih.gov Another study highlighted that newly synthesized aryldisulfonamides possessed a broad spectrum of activity against tested microorganisms. tandfonline.com

Research has shown that this compound derivatives can be effective against both Gram-positive and Gram-negative bacteria. In some cases, a greater activity against Gram-negative bacteria has been observed. tandfonline.com For example, a series of aromatic disulfonamide derivatives were evaluated for their in vitro antimicrobial activity, with some compounds showing notable efficacy against Escherichia coli and Salmonella enteritidis. tandfonline.com

In one study, a series of ten new benzenesulfonamide derivatives were synthesized and tested against a panel of bacteria. The results, as summarized in the table below, demonstrate the varying degrees of activity against different bacterial species. nih.gov

Table 1: Antibacterial Activity of Selected Benzenesulfonamide Derivatives (MIC in mg/mL)

| Compound | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Salmonella typhi | Bacillus subtilis |

|---|---|---|---|---|---|

| 4a | - | - | 6.67 | 6.45 | - |

| 4d | 6.72 | - | - | - | - |

| 4f | - | - | - | - | 6.63 |

| 4h | - | 6.63 | - | - | - |

Data sourced from a study on new benzenesulphonamide derivatives. nih.gov A lower MIC value indicates greater antibacterial activity.